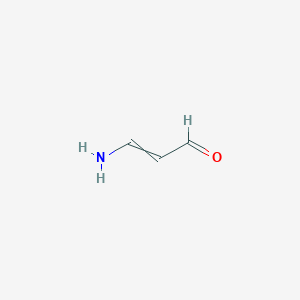
(Z)-3-Amino-propenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Amino-propenal is an organic compound with the chemical formula C3H5NO It is a derivative of acrolein, featuring an amino group attached to the carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-3-Amino-propenal can be synthesized through several methods. One common approach involves the reaction of acrolein with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, 3-aminoacrolein is often produced using large-scale chemical reactors. The process involves the continuous addition of acrolein and ammonia, with careful monitoring of reaction parameters to maintain consistency and quality. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-3-Amino-propenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or other electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Saturated amines.
Substitution: Various substituted aminoacrolein derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Amino-propenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including heterocycles and polymers.
Biology: Studies have explored its role in biological systems, particularly in the context of enzyme interactions and metabolic pathways.
Medicine: Research has investigated its potential as a precursor for pharmaceuticals and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-aminoacrolein involves its reactivity with various biological molecules. It can form adducts with proteins, DNA, and other cellular components, leading to changes in their structure and function. This reactivity is primarily due to the presence of the amino group and the carbon-carbon double bond, which facilitate interactions with nucleophiles and electrophiles.
Molecular Targets and Pathways:
Proteins: (Z)-3-Amino-propenal can modify amino acid residues, affecting protein function and stability.
DNA: It can form adducts with DNA bases, potentially leading to mutations and other genetic alterations.
Cellular Pathways: The compound can influence various cellular pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
(Z)-3-Amino-propenal can be compared with other similar compounds, such as:
3-Dimethylaminoacrolein: This compound features a dimethylamino group instead of an amino group, leading to different reactivity and applications.
β-Aminoacrolein: Another derivative with distinct properties and uses.
β-Thioaminoacrolein:
Uniqueness: this compound is unique due to its specific reactivity and the presence of the amino group, which allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C3H5NO |
|---|---|
Molekulargewicht |
71.08 g/mol |
IUPAC-Name |
3-aminoprop-2-enal |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2 |
InChI-Schlüssel |
UCRYVFBKCBUURB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CN)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















